Bupivacaine hydrochloride monohydrate

Catalog No.
S624425
CAS No.
73360-54-0
M.F
C18H31ClN2O2
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupivacaine hydrochloride monohydrate

CAS Number

73360-54-0

Product Name

Bupivacaine hydrochloride monohydrate

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2

InChI Key

HUCIWBPMHXGLFM-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl

The exact mass of the compound Bupivacaine hydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bupivacaine hydrochloride monohydrate is a highly lipophilic, long-acting amide-type local anesthetic API standardly utilized in pharmaceutical manufacturing and electrophysiological research. As the hydrated hydrochloride salt, it offers a critical balance of aqueous solubility and high tissue penetrance, distinguishing it from both its free base counterpart and shorter-acting analogs like lidocaine . Its primary procurement value lies in its established efficacy for prolonged nerve blockade formulations and as a quantitative benchmark compound in Nav1.5 sodium channel cardiotoxicity assays.

Substituting bupivacaine hydrochloride monohydrate with its free base form fundamentally disrupts aqueous formulation workflows, as the free base is practically insoluble in water and strictly requires advanced delivery systems such as liposomal encapsulation [1]. In-class substitution with lidocaine hydrochloride results in a severely truncated duration of action, failing to meet the requirements for prolonged post-operative analgesia [2]. Furthermore, substituting with the structurally related ropivacaine hydrochloride alters the therapeutic index; while ropivacaine has lower cardiotoxicity, it also exhibits a ~4.5-fold lower potency in open-channel Nav1.5 blockade, necessitating significant dosing and formulation adjustments that preclude direct drop-in replacement [3].

Aqueous Solubility for Parenteral Formulation

For parenteral drug development, the choice between salt and free base forms dictates the entire formulation strategy. Bupivacaine hydrochloride monohydrate exhibits an aqueous solubility of 40-50 mg/mL at pH 1.8-6.0, whereas the free base is practically insoluble in aqueous media [1]. This high solubility allows for direct compounding into standard 0.25% to 0.75% (2.5 to 7.5 mg/mL) aqueous injectable solutions without the need for complex lipid-based excipients.

Evidence DimensionAqueous solubility (pH 1.8 - 6.0)
Target Compound Data40-50 mg/mL
Comparator Or BaselineBupivacaine free base (practically insoluble)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsAqueous media, pH 1.8-6.0, standard temperature

Essential for the direct compounding of standard aqueous parenteral solutions, avoiding the high manufacturing costs associated with liposomal encapsulation.

Extended Duration of Action in Nerve Blockade

When selecting an amide anesthetic for prolonged blockade, bupivacaine significantly outperforms lidocaine. Microkinetic modeling of transfer across myelinated nerve fibers demonstrates that bupivacaine possesses a calculated half-time (duration of action) of 328 minutes, compared to just 41 minutes for lidocaine [1]. This is driven by bupivacaine's higher lipophilicity and greater storage capacity in lipophilic compartments around the axon.

Evidence DimensionCalculated duration of action (half-time of transfer)
Target Compound Data328 minutes
Comparator Or BaselineLidocaine hydrochloride (41 minutes)
Quantified Difference8-fold longer duration of action
ConditionsMicrokinetic simulation of local anesthetic transfer across myelinated nerve fibers

Drives the procurement of bupivacaine over lidocaine for formulations targeting extended post-operative pain management without continuous infusion.

Cardiac Sodium Channel (Nav1.5) Inhibition Potency

In evaluating the potency and cardiotoxic liability among long-acting anesthetics, bupivacaine serves as a high-potency benchmark. Patch-clamp studies on human SCN5A (Nav1.5) channels reveal that bupivacaine blocks open channels with an IC50 of 69.5 ± 8.2 μM, making it approximately 4.5-fold more potent than ropivacaine (IC50 = 322.2 ± 29.9 μM) [1]. While this correlates with higher cardiotoxicity, it also provides superior anesthetic potency at lower concentrations.

Evidence DimensionOpen-channel SCN5A (Nav1.5) block IC50
Target Compound Data69.5 ± 8.2 μM
Comparator Or BaselineRopivacaine hydrochloride (322.2 ± 29.9 μM)
Quantified Difference~4.5-fold higher potency for bupivacaine
ConditionsHuman embryonic kidney-293 cells stably transfected with SCN5A, outside-out patch-clamp

Quantifies the potency-to-toxicity tradeoff, establishing bupivacaine as the required API when maximum anesthetic potency is prioritized over the wider therapeutic index of ropivacaine.

Manufacturing of Long-Acting Aqueous Injectables

Directly following from its 40-50 mg/mL aqueous solubility and 8-fold longer duration of action compared to lidocaine, bupivacaine hydrochloride monohydrate is the highly suitable API for compounding standard 0.25% to 0.75% isobaric and hyperbaric spinal/epidural anesthetic solutions [1].

Benchmark Compound in Cardiotoxicity and Nav1.5 Assays

Due to its established high-affinity blockade of SCN5A channels (IC50 ~69.5 μM), this compound is procured as a positive control and benchmark in electrophysiological screening assays evaluating the cardiotoxic liability of novel local anesthetics and small molecules [2].

Development of Sustained-Release Polymeric Matrices

While the free base is restricted to liposomes, the hydrochloride monohydrate salt is specifically selected for loading into polymeric cyclodextrin or chitosan-based bucco-adhesive films and hydrogels, where its defined aqueous solubility profile ensures predictable, sustained release kinetics over extended periods[3].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (95%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (97.5%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Bupivacaine hydrochloride hydrate

Dates

Last modified: 08-15-2023

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